N-[2-(2-methoxyphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

HDAC6 inhibition Epigenetics Enzymatic assay

N-[2-(2-methoxyphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide (CAS 2034619-08-2) is a synthetic small-molecule histone deacetylase 6 (HDAC6) inhibitor, disclosed as Compound I-21 in patent WO2021067859. The compound belongs to a class of azetidine-3-carboxamide derivatives featuring a 6-phenylpyrimidin-4-yl cap group and a 2-methoxyphenethyl amine tail.

Molecular Formula C23H24N4O2
Molecular Weight 388.471
CAS No. 2034619-08-2
Cat. No. B2802296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-methoxyphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
CAS2034619-08-2
Molecular FormulaC23H24N4O2
Molecular Weight388.471
Structural Identifiers
SMILESCOC1=CC=CC=C1CCNC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4
InChIInChI=1S/C23H24N4O2/c1-29-21-10-6-5-9-18(21)11-12-24-23(28)19-14-27(15-19)22-13-20(25-16-26-22)17-7-3-2-4-8-17/h2-10,13,16,19H,11-12,14-15H2,1H3,(H,24,28)
InChIKeyFCSQIPXWUXQWNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2-Methoxyphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide (CAS 2034619-08-2): Sub-Nanomolar HDAC6 Inhibitor for Preclinical Procurement


N-[2-(2-methoxyphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide (CAS 2034619-08-2) is a synthetic small-molecule histone deacetylase 6 (HDAC6) inhibitor, disclosed as Compound I-21 in patent WO2021067859 [1]. The compound belongs to a class of azetidine-3-carboxamide derivatives featuring a 6-phenylpyrimidin-4-yl cap group and a 2-methoxyphenethyl amine tail [2]. Its molecular formula is C₂₃H₂₄N₄O₂ with a molecular weight of 388.5 g/mol . The compound is characterized by sub-nanomolar inhibitory potency against recombinant HDAC6 (IC₅₀ = 0.601–0.639 nM) as measured by the HDAC-Glo luminescent assay [1], placing it among the potent HDAC6-selective chemotypes disclosed in the 5-fluoronicotinamide derivatives patent family.

Why N-[2-(2-Methoxyphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide Cannot Be Swapped for Another HDAC6 Inhibitor


HDAC6 inhibitors exhibit profound isoform-selectivity and potency differences driven by subtle variations in cap group, linker, and zinc-binding group pharmacophores [1]. Within the WO2021067859 patent series alone, HDAC6 IC₅₀ values span from 0.275 nM (Compound I-8B) to 4.57 nM (Compound I-26A) – a >16-fold range – despite all compounds sharing the same core scaffold and being tested in the identical HDAC-Glo assay [2]. This demonstrates that even minor structural modifications (e.g., the specific aryl-alkyl amine tail) produce quantifiable potency shifts that can determine whether a compound reaches sub-nanomolar threshold activity. Furthermore, HDAC6 inhibitors from different chemical series (e.g., TYA-018 with IC₅₀ = 10 nM ) show even larger potency gaps, underscoring that in-class substitution without direct comparative data risks selecting a compound with >10-fold lower target engagement. For research procurement, ensuring batch-to-batch consistency of the exact CAS-registered structure is critical because the specific methoxyphenethyl-azetidine-phenylpyrimidine architecture defines both the potency tier and the SAR position within the patent landscape.

N-[2-(2-Methoxyphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide: Quantitative Differentiation Evidence for Scientific Selection


HDAC6 Inhibitory Potency: Sub-Nanomolar IC₅₀ in Standardized HDAC-Glo Assay

Compound I-21 exhibits an HDAC6 IC₅₀ of 0.601 nM, placing it in the sub-nanomolar potency tier [1]. Within the same patent series and identical HDAC-Glo assay, it is 2.2-fold less potent than the most active compound I-8B (0.275 nM) but 7.6-fold more potent than I-26A (4.57 nM). Compared to the structurally closest intra-series analog IV-9 (0.595 nM), the potency difference is negligible (<2%), indicating that both occupy a similar activity tier. However, against the external clinical-stage HDAC6 inhibitor TYA-018 (IC₅₀ = 10 nM in biochemical assay ), Compound I-21 demonstrates approximately 16.6-fold greater potency, though cross-study assay differences must be considered .

HDAC6 inhibition Epigenetics Enzymatic assay

Structural Differentiation: Azetidine-3-Carboxamide Scaffold Versus Hydroxamic Acid-Based HDAC6 Inhibitors

The target compound features an azetidine-3-carboxamide core linked to a 6-phenylpyrimidin-4-yl cap and a 2-methoxyphenethyl tail . This scaffold is structurally distinct from the hydroxamic acid-based HDAC6 inhibitors (e.g., SAHA/Vorinostat, Tubastatin A, ACY-775) that dominate the field. The carboxamide moiety, coupled with the pyrimidine ring, may engage the HDAC6 catalytic zinc ion and rim residues through a geometry distinct from the canonical hydroxamate-Zn²⁺ chelation [1]. Within the WO2021067859 series, the methoxyphenethyl substituent differentiates Compound I-21 from close analogs bearing alternative tail groups (e.g., I-8B, I-9A, I-19) while sharing the same azetidine-phenylpyrimidine core [2].

Medicinal chemistry Scaffold differentiation Zinc-binding group

Intra-Series Potency Ranking: Quantitative SAR Context for Lead Optimization

Within the WO2021067859 compound collection tested in the HDAC-Glo assay, Compound I-21 (IC₅₀ = 0.601 nM) occupies a defined position in the potency hierarchy [1]. The rank order is: I-8B (0.275 nM) > I-9A (0.351 nM) > I-19 (0.425 nM) > IV-9 (0.595 nM) ≈ I-21 (0.601 nM) > I-26A (4.57 nM). This quantitative ranking enables researchers to select I-21 as a representative mid-to-high potency exemplar of the series for SAR profiling. The ~2.2-fold difference from the most potent analog I-8B is modest, while the 7.6-fold window to I-26A provides a dynamic range for correlating structural features (notably the amine tail group) with biochemical activity [2].

Structure-Activity Relationship Lead optimization SAR

Physicochemical Identity: Molecular Properties Supporting Consistent Experimental Reproducibility

The compound has a defined molecular formula of C₂₃H₂₄N₄O₂ and molecular weight of 388.5 g/mol . The InChI Key FCSQIPXWUXQWNT-UHFFFAOYSA-N provides a unique structural identifier for database cross-referencing . Compared to structurally analogous compounds in the series, I-21 (MW 388.5) is intermediate in size: lighter than some extended-tail analogs but heavier than simpler aryl-substituted variants (e.g., N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, CAS 2034475-84-6, MW ~346.4) . The absence of fluorine atoms (confirmed by molecular formula) distinguishes it from the 5-fluoronicotinamide core compounds described in the patent title, suggesting a structurally divergent sub-series.

Chemical properties Quality control Procurement specification

N-[2-(2-Methoxyphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide: Recommended Research and Procurement Application Scenarios


HDAC6 Biochemical Assay Positive Control with Sub-Nanomolar Sensitivity

Compound I-21 (IC₅₀ = 0.601 nM) is suitable as a high-potency positive control for HDAC-Glo or alternative HDAC6 biochemical assays. Its sub-nanomolar potency ensures robust signal window at low compound concentrations, minimizing solvent (DMSO) interference. Researchers should pair it with intra-series controls (e.g., I-26A at 4.57 nM as a moderate-potency comparator and I-8B at 0.275 nM as the upper-bound potency reference) to establish assay dynamic range [1].

Structure-Activity Relationship (SAR) Probe for Non-Hydroxamate HDAC6 Chemotypes

The azetidine-3-carboxamide scaffold with a phenylpyrimidine cap group represents a non-hydroxamate zinc-binding modality. I-21 can serve as a reference compound for medicinal chemistry programs exploring carboxamide-based HDAC6 inhibitors. Its methoxyphenethyl tail provides a defined SAR anchor point for linker optimization studies, with I-8B, I-9A, and I-19 offering comparative data points for systematic tail-group modifications [2].

Patent Landscape Benchmarking and Freedom-to-Operate Analysis

As a specifically exemplified compound (I-21) in WO2021067859 assigned to Tenaya Therapeutics, this compound serves as a critical reference point for IP landscape analysis. Organizations developing HDAC6 inhibitors can use I-21 to define the structural boundaries of the claimed chemical space and assess freedom-to-operate for azetidine-phenylpyrimidine HDAC6 inhibitor chemotypes [2].

Chemical Probe for HDAC6-Dependent Cellular Assays (With Recommended Validation)

Given its sub-nanomolar biochemical potency, I-21 is a candidate for cellular HDAC6 inhibition studies measuring acetylated α-tubulin accumulation. However, users must independently validate cell permeability, cellular IC₅₀, and selectivity against class I HDACs (particularly HDAC1 and HDAC3), as these data are not publicly available for this specific compound. Pairing with a structurally distinct HDAC6 inhibitor (e.g., Tubastatin A or TYA-018) is recommended to control for scaffold-specific off-target effects [3].

Quote Request

Request a Quote for N-[2-(2-methoxyphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.